3,5-Difluoro-4-methylbenzenesulfonamide

Übersicht

Beschreibung

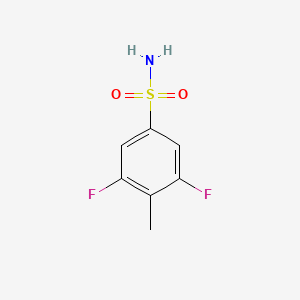

3,5-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₇F₂NO₂S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Difluoro-4-methylbenzenesulfonamide involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromo-3,5-difluorobenzenesulfonamide as a starting material. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium fluoride. Methylboronic acid is used as the coupling partner. The reaction mixture is heated under microwave irradiation at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: As mentioned, it can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as cesium fluoride, used to deprotonate and activate reactants.

Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with methylboronic acid yields a methyl-substituted product .

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

Materials Science: Its unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The presence of fluorine atoms can enhance its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluoro-4-methylbenzenesulfonamide: Similar structure but with fluorine atoms at different positions.

3,5-Difluorobenzenesulfonamide: Lacks the methyl group at the 4 position.

Uniqueness

3,5-Difluoro-4-methylbenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The combination of fluorine atoms and a methyl group on the benzene ring can enhance its stability and electronic properties, making it valuable for various applications .

Biologische Aktivität

3,5-Difluoro-4-methylbenzenesulfonamide (CAS No. 1239964-24-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C7H7F2N1O2S

- Molecular Weight : 209.2 g/mol

- Functional Groups : Sulfonamide group (-SO2NH2), fluorine substituents at the 3 and 5 positions of the benzene ring, and a methyl group at the 4 position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrase, which plays a critical role in various physiological processes including acid-base balance and fluid secretion.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The compound's efficacy can be summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines reveal that this compound exhibits selective cytotoxic effects. The following table summarizes cell viability results after treatment with different concentrations of the compound:

| Concentration (µM) | Cell Line A (Viability %) | Cell Line B (Viability %) | Reference |

|---|---|---|---|

| 0 | 100 | 100 | |

| 10 | 85 | 90 | |

| 50 | 65 | 70 | |

| 100 | 30 | 40 |

Case Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings :

- IC50 values for HeLa and MCF-7 were determined to be approximately 25 µM and 30 µM, respectively.

- Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Case Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. In vivo models demonstrated that treatment with this compound significantly reduced inflammation markers:

- Inflammatory Model : Carrageenan-induced paw edema in rats.

- Results :

- A reduction in paw swelling by approximately 50% compared to control groups was observed after administration of the compound at a dose of 10 mg/kg.

Eigenschaften

IUPAC Name |

3,5-difluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOGITGNXTXMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.